6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid is a complex organic compound that belongs to the class of benzazepines. Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring. This particular compound is characterized by the presence of a methoxy group on the pyrido ring and a hexanoic acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the benzazepine core, followed by functionalization to introduce the methoxy group and the hexanoic acid side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Mechanism of Action
The mechanism of action of 6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-(6-Methyl-5-oxo-5,6-dihydro-11H-pyrido4,3-cbenzazepin-11-ylidene)hexanoic acid : This compound shares a similar core structure but differs in the substituents attached to the benzazepine ring.
- Loratadine : A well-known antihistamine that also contains a benzazepine core but with different functional groups and side chains .
Uniqueness
6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid is unique due to its specific combination of functional groups and the presence of the methoxy group on the pyrido ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-(6-methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid |
InChI |
InChI=1S/C20H20N2O3/c1-25-20-16-9-6-5-8-14(16)15(7-3-2-4-10-19(23)24)17-13-21-12-11-18(17)22-20/h5-9,11-13H,2-4,10H2,1H3,(H,23,24) |
InChI Key |
NNJWBTXUDRAEII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=NC=C2)C(=CCCCCC(=O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.